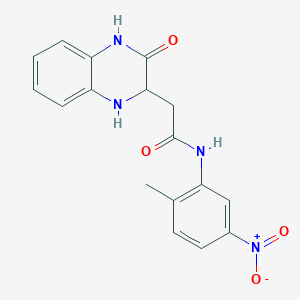

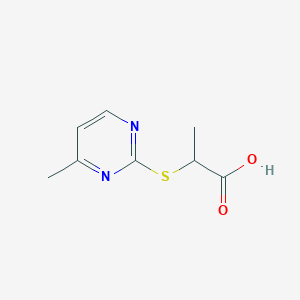

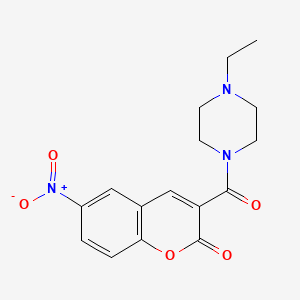

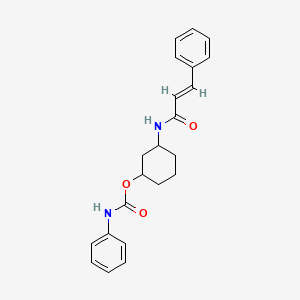

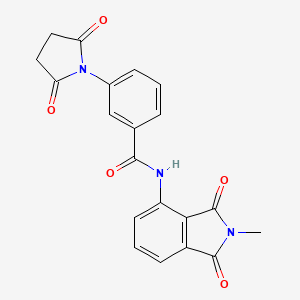

![molecular formula C8H13NO2 B2475090 [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1803608-75-4](/img/structure/B2475090.png)

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol” is an organic compound containing an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazoles are found in many biologically active compounds and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving oxazole rings . For example, an ester based on l-menthol and phenibut was obtained in 78% yield using N, N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, fast-atom bombardment-mass spectrometry along with 1H-NMR and 13C-NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the oxazole ring. Oxazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, melting point, boiling point, solubility in water, and other properties can be determined experimentally .Applications De Recherche Scientifique

Anticonvulsant Activity

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: is a synthesized compound with potential anticonvulsant properties. It was obtained through Steglich esterification using N,N’-dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine. The compound was characterized by various spectroscopic techniques, including FT-IR, FAB-MS, and NMR. It has been evaluated in vivo for its anticonvulsant effects using chemically- and electrically-induced seizure models .

Anxiolytic and Nootropic Effects

The conjugation of phenibut (β-phenyl-γ-aminobutyric acid), a known anxiolytic and nootropic drug, with monocyclic terpenoid l-menthol led to the synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride. This derivative combines both l-menthol and phenibut residues. Terpenoids, including l-menthol, enhance drug permeability, making this conjugate an interesting candidate for further study .

Blood-Related Cancer Impact

The transaminase ATA-036 was employed to synthesize 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea. This compound, a smoothened receptor inhibitor, has potential impact on various blood-related cancers. Pfizer confirmed its efficacy with 99% enantiomeric excess (e.e.) value and 85% yield .

Mécanisme D'action

Propriétés

IUPAC Name |

(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-9-6(3)7(4-10)11-8/h5,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGIXGJAJDBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)

![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)